molecular formula C15H17ClN2O3S B345821 3-chloro-6-methoxy-2,4-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 700855-42-1

3-chloro-6-methoxy-2,4-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B345821
CAS RN: 700855-42-1
M. Wt: 340.8g/mol
InChI Key: BKAFKBBTBAYYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-methoxy-2,4-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide.

Scientific Research Applications

PI3K Inhibitors for Pulmonary Fibrosis and Cough

  • The compound, related to phosphatidylinositol 3-kinase (PI3K) inhibitors, has been evaluated for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

Photodynamic Therapy for Cancer Treatment

  • Benzenesulfonamide derivatives have shown potential as Type II photosensitizers for photodynamic therapy in cancer treatment due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2021); (Öncül, Öztürk, & Pişkin, 2022).

Antifungal Applications

  • Certain benzenesulfonamide derivatives have been synthesized and demonstrated potent antifungal activity, showing promise in the development of new antifungal agents (Gupta & Halve, 2015).

Antitumor Activity

  • Research has indicated that chlorinated benzenesulfonamide derivatives can exhibit significant antitumor activity against specific cancer cell lines (Fahim & Shalaby, 2019).

Potential as 5-HT6 Receptor Antagonists

  • A specific compound, related to benzenesulfonamides, has been identified as a potent and selective 5-HT6 receptor antagonist with potential implications in enhancing cognitive functions, suggesting its use in treating disorders like Alzheimer's disease (Hirst et al., 2006).

Herbicide Selectivity

  • Chlorsulfuron, a related compound, demonstrates selectivity as a postemergence herbicide for small grains, highlighting the importance of metabolic pathways in plant selectivity (Sweetser, Schow, & Hutchison, 1982).

properties

CAS RN

700855-42-1

Product Name

3-chloro-6-methoxy-2,4-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

Molecular Formula

C15H17ClN2O3S

Molecular Weight

340.8g/mol

IUPAC Name

3-chloro-6-methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H17ClN2O3S/c1-10-7-13(21-3)15(11(2)14(10)16)22(19,20)18-9-12-5-4-6-17-8-12/h4-8,18H,9H2,1-3H3

InChI Key

BKAFKBBTBAYYQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCC2=CN=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCC2=CN=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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